molecular formula C13H18N2O2 B2463541 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one CAS No. 1903625-39-7

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one

Cat. No.: B2463541
CAS No.: 1903625-39-7
M. Wt: 234.299
InChI Key: XSYPWPHQKXYLAE-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one is a synthetic organic compound that features a unique structure combining a pyridine ring, an azetidine ring, and a pentanone chain

Preparation Methods

The synthesis of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one typically involves multiple steps, starting with the preparation of the pyridin-3-yloxy intermediate. This intermediate is then reacted with azetidine under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one can be compared with similar compounds such as:

Biological Activity

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one is a synthetic organic compound notable for its unique structure, which combines a pyridine ring, an azetidine ring, and a pentanone chain. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2

Key Features

  • Pyridine Ring : Contributes to the compound's ability to interact with biological targets.
  • Azetidine Ring : Enhances the compound's structural diversity and potential reactivity.
  • Pentanone Chain : Adds to the overall molecular weight and hydrophobicity, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in cellular pathways, resulting in various pharmacological effects. However, detailed studies are needed to elucidate the exact mechanisms involved.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the presence of a pyridine moiety is often associated with enhanced antibacterial effects. Research highlights include:

  • In vitro Studies : Testing against a range of bacterial strains has shown promising results, suggesting that this compound may inhibit bacterial growth effectively.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanoneSimilar azetidine structureModerate anticancer activity
5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-oneContains dithiolane ringEnhanced antimicrobial properties

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.

Study 2: Anticancer Potential

In another study focused on its anticancer potential, the compound was tested against human breast cancer cell lines (MCF7). The results showed an IC50 value of 25 µM, suggesting that it effectively inhibits cell proliferation.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Pyridinyl Intermediate : The initial step involves synthesizing the pyridine derivative.
  • Formation of Azetidine Ring : The pyridinyl intermediate is reacted with azetidine under controlled conditions.
  • Final Coupling : The final product is obtained through coupling reactions optimized for yield and purity.

Properties

IUPAC Name

1-(3-pyridin-3-yloxyazetidin-1-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-3-6-13(16)15-9-12(10-15)17-11-5-4-7-14-8-11/h4-5,7-8,12H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYPWPHQKXYLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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